bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(
Brand Name:
Vulcanchem
CAS No.:
127203-07-0
VCID:
VC0145101
InChI:
InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4/b;2*4-3-;;;;;;;;
SMILES:
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu]
Molecular Formula:
C74H70CuFeN12O4S4-
Molecular Weight:
1439.1 g/mol
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(
CAS No.: 127203-07-0
Main Products
VCID: VC0145101
Molecular Formula: C74H70CuFeN12O4S4-
Molecular Weight: 1439.1 g/mol
CAS No. | 127203-07-0 |
---|---|
Product Name | bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate( |
Molecular Formula | C74H70CuFeN12O4S4- |
Molecular Weight | 1439.1 g/mol |
IUPAC Name | copper;(Z)-1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
Standard InChI | InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4/b;2*4-3-;;;;;;;; |
Standard InChIKey | YEMSKLZPNJJUEO-KOLJXMRRSA-J |
Isomeric SMILES | C1COCC1.C1COCC1.C1COCC1.C1COCC1.C1=CC=C(C=C1)C2=C3NC(=C(C4=CC=C(N4)C(=C5N=C(C(=C6N=C2C=C6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)C9=CC=CC=C9)C=C3.C1=CN=CN1.C1=CN=CN1.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Fe+3].[Cu] |
SMILES | C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Canonical SMILES | C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Synonyms | bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(III) tetrakis(tetrahydrofuran) |
PubChem Compound | 11980091 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume